molecular formula C12H22N2O2 B13498957 Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate

Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate

Cat. No.: B13498957
M. Wt: 226.32 g/mol
InChI Key: XOJKAQZJOVFIRI-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is explored for its potential therapeutic properties, including as an antiviral or anticancer agent.

    Industry: It is utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or blocking receptor-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate is unique due to its specific spirocyclic structure, which imparts rigidity and conformational restriction. This uniqueness can enhance its binding affinity and selectivity for molecular targets, making it a valuable compound in drug design and other applications .

Biological Activity

Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate is a compound of considerable interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. The compound features a tert-butyl group linked to a carbamate, which is associated with various pharmacological properties. This article aims to explore the biological activity of this compound by reviewing its mechanism of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

  • Molecular Formula : C_{12}H_{22}N_{2}O_{2}
  • Molecular Weight : 226.29 g/mol
  • IUPAC Name : this compound

The unique structural characteristics of this compound contribute to its biological activity, particularly its interaction with biological targets.

The mechanism of action involves the formation of a stable carbamate linkage, where the tert-butyl group provides steric hindrance that protects the amine group from nucleophilic attacks. Under acidic conditions, the tert-butyl group can be cleaved, releasing the free amine, which may interact with various biological targets such as receptors or enzymes.

Pharmacological Applications

Research indicates that this compound exhibits potential in several therapeutic areas:

  • Neuropharmacology : The compound's structural similarity to other spirocyclic compounds suggests potential neuroactivity. It may interact with neurotransmitter systems, influencing mood and cognition.
  • Antidepressant Properties : Similar compounds have demonstrated antidepressant effects, indicating that this compound may also possess such properties through modulation of serotonin or norepinephrine pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with other related compounds reveals variations in biological activity:

Compound NameStructure FeaturesBiological Activity
Tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamateSimilar spirocyclic structurePotential neuroactivity
Tert-butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamateContains an oxygen atom in the spirocyclic frameworkAntidepressant properties
Tert-butyl N-(6-azaspiro[2.5]octan)carbamateDifferent azaspiro configurationAnticancer activity

This table highlights how structural modifications can influence the pharmacological profile of related compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound in vitro and in vivo:

  • In Vitro Studies : Research demonstrated that this compound exhibits significant binding affinity to specific receptors, suggesting its potential as a lead compound for drug development targeting neurological disorders.
  • In Vivo Efficacy : Animal models have shown promising results regarding the efficacy of this compound in reducing symptoms associated with anxiety and depression, although further studies are necessary to establish a clear therapeutic profile.
  • Safety and Toxicology : Preliminary toxicological assessments indicate that the compound has an acceptable safety profile at therapeutic doses, but long-term studies are warranted to fully understand its safety implications.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-5-8-13-12(9)6-4-7-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

XOJKAQZJOVFIRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC12CCC2

Origin of Product

United States

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